4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

α1A-adrenoceptor GPCR agonism adrenergic pharmacology

Researchers requiring annotated GPCR ligands face delays from de novo pharmacological profiling of uncharacterized sulfonamides. This compound eliminates that bottleneck. It arrives with pre-existing multi-target binding data for direct assay deployment. • Deploy directly in α1A-adrenoceptor assays: Documented EC₅₀ of 4.60 nM and Kᵢ of 44 nM in recombinant human α1A systems. • Enable cross-tissue muscarinic studies: Provides Kᵢ values across cerebral cortex (330 nM), heart (1360 nM), and bladder (2000 nM). • Accelerate TAAR1 research: Includes species-differential EC₅₀ data (human: 1380 nM; mouse: 2380 nM) for translational experimental design.

Molecular Formula C11H17N3O4S
Molecular Weight 287.34 g/mol
Cat. No. B13082898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
Molecular FormulaC11H17N3O4S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCCCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H17N3O4S/c1-2-7-12-8-9-13-19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,12-13H,2,7-9H2,1H3
InChIKeyRYIAMKHCGCEKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide: Procurement-Grade Sulfonamide with Documented α1A-Adrenoceptor Agonist Activity


4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (CAS 1833790-53-6; C₁₁H₁₇N₃O₄S; MW 287.34) is a para-nitro substituted benzenesulfonamide bearing an N-ethyl-N-propylamino side chain . The compound is documented in the BindingDB database (BDBM50421580; CHEMBL117248) and the GPCRdb with quantitative affinity and functional activity data against multiple receptor targets including α1A-adrenoceptors and muscarinic acetylcholine receptors [1][2]. It appears within Pfizer patent US5079248 as a representative member of an N-alkyl-N-(nitro-phenalkyl)amino-alkyl phenyl derivative series claimed for anti-arrhythmic utility [3]. The compound serves as a research-use-only sulfonamide scaffold with multi-target pharmacological annotation relevant to adrenergic and cholinergic signaling studies.

Why Generic Benzenesulfonamide Substitution Fails: Target-Specific Potency Differences of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide


Substitution with an uncharacterized benzenesulfonamide or a positional isomer lacking validated receptor profiling carries quantifiable functional risk. For instance, the 2-nitro positional isomer (2-nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide) exhibits a fundamentally different primary mechanism, reported as carbonic anhydrase inhibition rather than α1A-adrenoceptor agonism . Similarly, generic sulfonamides such as 4-(2-aminoethyl)benzene-1-sulfonamide display weak carbonic anhydrase IV inhibition (Kᵢ = 2500 nM) without documented adrenergic activity [1]. Even within the N-propylaminoethyl sulfonamide subclass, alkyl chain length variations alter electrochemical profiles and acid-base character, precluding simple one-to-one replacement without assay revalidation [2]. Procurement of unannotated alternatives necessitates de novo pharmacological profiling across multiple receptor panels, whereas the target compound provides pre-existing multi-target binding data (EC₅₀, Kᵢ, pIC₅₀) suitable for direct experimental deployment.

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide: Quantitative Comparative Evidence Guide for Scientific Procurement


α1A-Adrenoceptor Agonist Potency: 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide Exhibits Nanomolar EC₅₀ in Recombinant Human Receptor Assays

In recombinant rat-1 fibroblasts expressing human α1A-adrenoceptors, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide demonstrates agonist potency with an EC₅₀ of 4.60 nM [1][2]. A confirmatory assay reports EC₅₀ = 5 nM for activation of human α1A-adrenergic receptor in the same cellular system [2]. The compound also exhibits binding affinity with Kᵢ = 44 nM and IC₅₀ = 107 nM in radioligand displacement assays against cloned human α1A-adrenoceptors [2]. While no direct head-to-head comparison with a named comparator exists in the source data, this EC₅₀ value falls within the nanomolar potency range characteristic of known α1A-adrenoceptor agonists, establishing the compound as a validated tool for α1A-adrenergic signaling studies.

α1A-adrenoceptor GPCR agonism adrenergic pharmacology

Muscarinic M4 Receptor Binding Affinity: Cross-Tissue Kᵢ Profiling Distinguishes 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide from Uncharacterized Sulfonamides

The compound exhibits differential binding affinity across guinea pig tissues expressing muscarinic acetylcholine receptor subtypes. In cerebral cortex (predominantly M1/M4), Kᵢ = 330 nM; in parotid gland, Kᵢ = 1020 nM; in heart (predominantly M2), Kᵢ = 1360 nM; and in urinary bladder, Kᵢ = 2000 nM [1]. GPCRdb reports a pIC₅₀ of 6.1 (≈794 nM) for human M4 receptor [2]. These tissue-dependent Kᵢ variations indicate subtype-selectivity trends, with highest apparent affinity in M1/M4-enriched cerebral cortex relative to M2-enriched cardiac tissue. No direct comparator data exists in the source records for other sulfonamides in these exact assay conditions.

muscarinic acetylcholine receptor M4 receptor cholinergic pharmacology

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: Species-Comparative EC₅₀ Values in HEK293 cAMP Accumulation Assays

In HEK293 cells expressing TAAR1, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide demonstrates species-dependent agonist activity. At human TAAR1, EC₅₀ = 1380 nM; at mouse TAAR1, EC₅₀ = 2380 nM, assessed via cAMP accumulation after 20 minutes using BRET assay [1]. The approximately 1.7-fold higher potency at human versus mouse TAAR1 indicates species-specific pharmacological differences relevant to translational study design. No direct comparator data exists in the source records.

TAAR1 trace amine receptor cAMP signaling

Positional Isomer Distinction: 4-Nitro Substitution Confers α1A-Adrenoceptor Agonism; 2-Nitro Isomer Diverges to Carbonic Anhydrase Inhibition

The 4-nitro positional isomer (target compound) is annotated with α1A-adrenoceptor agonist activity (EC₅₀ = 4.60 nM) in BindingDB [1]. In contrast, the 2-nitro positional isomer (2-nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide) is reported to act primarily as a carbonic anhydrase enzyme inhibitor, with no documented adrenergic activity in available databases . This divergence in primary pharmacological mechanism arising solely from nitro group position (para vs ortho) demonstrates that positional isomers of this sulfonamide scaffold are not functionally interchangeable and cannot be substituted without altering target engagement profiles.

positional isomer nitro substitution structure-activity relationship

β1-Adrenoceptor Selectivity Exclusion: Documented Absence of Binding Affinity Provides Negative Selectivity Profile

Counter-screening data indicate that 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide exhibits no detectable binding affinity toward the β1-adrenergic receptor . While this represents a negative result rather than a potency measurement, it provides a documented selectivity exclusion relative to its nanomolar α1A-adrenoceptor agonism. The absence of β1 binding distinguishes this compound from non-selective adrenergic agents that engage both α and β receptor subtypes.

β1-adrenoceptor selectivity profiling off-target screening

Synthetic Utility as a Chemical Intermediate: Documented Use in SMN Protein Modulator and Nav1.7 Inhibitor Synthesis

Beyond its biological activity profile, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is documented as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase [1]. This established synthetic utility contrasts with uncharacterized sulfonamides that lack documented downstream derivatization pathways, offering procurement value for medicinal chemistry programs requiring validated building blocks.

chemical intermediate SMN protein Nav1.7 inhibitor sulfonamide building block

Validated Application Scenarios for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in Academic and Industrial Research


α1A-Adrenoceptor Functional Assays and GPCR Signaling Studies

Deploy directly in recombinant α1A-adrenoceptor functional assays (rat-1 fibroblasts expressing human α1A) without preliminary potency determination, leveraging the documented EC₅₀ of 4.60 nM and Kᵢ of 44 nM [1]. The absence of β1-adrenoceptor binding supports use in studies requiring α1A-selective pharmacology . Appropriate for academic GPCR signaling laboratories and contract research organizations conducting adrenergic receptor profiling.

Muscarinic Receptor Subtype Profiling and Cholinergic Pharmacology

Utilize in muscarinic acetylcholine receptor studies where pre-existing cross-tissue Kᵢ profiling (cerebral cortex: 330 nM; heart: 1360 nM; urinary bladder: 2000 nM) eliminates the need for initial receptor panel screening [1]. The documented human M4 pIC₅₀ of 6.1 enables direct incorporation into M4-targeted cholinergic signaling experiments .

TAAR1-Mediated cAMP Signaling and Species-Comparative Pharmacology

Apply in trace amine-associated receptor 1 (TAAR1) studies, with documented species-differential EC₅₀ values (human: 1380 nM; mouse: 2380 nM) guiding appropriate model organism selection for translational research [1]. Suitable for cAMP accumulation assays using HEK293-TAAR1 expression systems and BRET-based detection.

Medicinal Chemistry Building Block for SMN Modulator and Ion Channel Inhibitor Synthesis

Employ as a validated synthetic intermediate for the preparation of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines targeting inducible nitric oxide synthase [1]. This established synthetic utility supports procurement by medicinal chemistry groups engaged in spinal muscular atrophy, pain, or inflammation drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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